molecular formula C14H14ClN3O2S B12211113 1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea

1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea

Cat. No.: B12211113
M. Wt: 323.8 g/mol
InChI Key: YWVMBFZGJVJNMJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and a pyridinylthiourea moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with pyridine-3-isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-chloroamphetamine (DOC): A psychedelic drug with a similar dimethoxyphenyl structure but different pharmacological properties.

    4-Chloro-2,5-dimethoxyamphetamine: Another compound with a similar core structure but different functional groups and biological activities.

Uniqueness

1-(4-Chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea is unique due to the presence of both the pyridinyl and thiourea moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14ClN3O2S

Molecular Weight

323.8 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea

InChI

InChI=1S/C14H14ClN3O2S/c1-19-12-7-11(13(20-2)6-10(12)15)18-14(21)17-9-4-3-5-16-8-9/h3-8H,1-2H3,(H2,17,18,21)

InChI Key

YWVMBFZGJVJNMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NC2=CN=CC=C2)OC)Cl

Origin of Product

United States

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